molecular formula C21H23N3O3 B2903554 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932524-62-4

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2903554
CAS No.: 932524-62-4
M. Wt: 365.433
InChI Key: NIFRVIQFNHVXPS-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-2-one class of heterocyclic acetamide derivatives, characterized by a 7-methoxy-substituted quinolinone core linked to a 4-ethylphenylaminomethyl group via a methylene bridge.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-14-4-7-17(8-5-14)23-12-16-10-15-6-9-18(27-2)11-19(15)24(21(16)26)13-20(22)25/h4-11,23H,3,12-13H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFRVIQFNHVXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Quinolin-2-one vs. Quinazoline-2,4-dione: The target compound’s quinolin-2-one core differs from quinazoline-2,4-dione derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, ) in ring saturation and heteroatom placement. Quinazoline derivatives exhibit two adjacent nitrogen atoms, which may enhance π-π stacking interactions with biological targets compared to the single nitrogen in quinolin-2-one .
  • Coumarin Hybrids: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-oxoquinolin-1(2H)-yl)acetamide () combine coumarin and quinolinone moieties.

Substituent Effects

  • 4-Ethylphenyl vs. Halogenated Phenyl Groups :
    The 4-ethylphenyl group in the target compound likely confers moderate lipophilicity, balancing solubility and bioavailability. In contrast, analogs with electron-withdrawing substituents (e.g., 2,4-dichlorophenyl in ) may exhibit higher metabolic stability but reduced solubility .

  • Methoxy Positioning: The 7-methoxy group on the quinolinone ring may influence steric and electronic properties differently compared to 6,7-dimethoxy analogs (e.g., 894557-49-4 in ). Additional methoxy groups could enhance binding affinity to targets like kinases or GPCRs but increase molecular weight .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Core Structure Key Substituents Synthesis Highlights Biological Activity
Target Compound Quinolin-2-one 7-methoxy, 4-ethylphenylaminomethyl Likely hydrazine/amide coupling Not reported
2-(4-Methylcoumarin-7-yloxy)acetamide (8) Quinolin-2-one + Coumarin 4-methylcoumarin-7-yloxy Nucleophilic substitution Antibacterial, Antifungal
N-[(2,4-Dichlorophenyl)methyl]quinazoline-2,4-dione acetamide (7) Quinazoline-2,4-dione 2,4-dichlorophenylmethyl Oxidation, chloroacetamide coupling Anticonvulsant (implied)
Morpholinone-4-isopropylphenyl acetamide (10) Morpholin-2-one Acetyl/sulfonyl, 4-isopropylphenyl Acetylation/sulfonation Not specified

Preparation Methods

Retrosynthetic Analysis

The target molecule is deconstructed into three primary building blocks:

  • 7-Methoxy-2-oxoquinolin-1(2H)-yl acetate : Serves as the core scaffold.
  • 4-Ethylphenylamine : Provides the arylaminomethyl moiety.
  • Acetamide side chain : Introduced via nucleophilic substitution.

The quinolinone core is synthesized from 7-methoxy-1H-quinolin-2-one, which undergoes N-alkylation at position 1 with bromoethyl acetate, followed by Mannich reaction at position 3 for aminomethylation.

Stepwise Synthesis

Synthesis of 7-Methoxy-2-oxoquinolin-1(2H)-yl Acetate

Starting Material : 7-Methoxy-1H-quinolin-2-one (CAS 1078-19-9).
Reaction :

  • N-Alkylation : React with ethyl bromoacetate (1.2 eq) in DMF at 80°C for 6 hours under nitrogen.
  • Workup : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
    Yield : 68% (white crystals).

Key Data :

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 6 hours
Catalyst None

Mannich-Type Alkylation at Position 3

Reagents :

  • Formaldehyde (37% aqueous, 1.5 eq)
  • 4-Ethylphenylamine (1.2 eq)
  • Acetic acid (catalytic, 0.1 eq)

Procedure :

  • Dissolve 7-methoxy-2-oxoquinolin-1(2H)-yl acetate (1 eq) in ethanol.
  • Add formaldehyde and 4-ethylphenylamine dropwise at 0°C.
  • Adjust pH to 8.5–9.0 with NaOH, stir at 25°C for 12 hours.

Optimization Notes :

  • pH <8.0 results in incomplete imine formation.
  • Ethanol enhances solubility of intermediates compared to THF or DCM.

Yield : 74% (pale yellow solid).

Amide Bond Formation

Coupling Agents :

  • EDC (1.5 eq) and HOBt (1.5 eq) in DCM.
  • React with ammonium chloride (2 eq) at 0°C → 25°C over 4 hours.

Critical Parameters :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Reaction Time 4 hours
Purification Column chromatography (CH₂Cl₂/MeOH 9:1)

Yield : 72% (off-white powder).

Reaction Mechanism Elucidation

Mannich Reaction Pathway

The reaction proceeds via:

  • Iminium Ion Formation : Condensation of formaldehyde and 4-ethylphenylamine generates an electrophilic iminium intermediate.
  • Nucleophilic Attack : The quinolinone enolate attacks the iminium ion at position 3, facilitated by basic conditions (pH 8.5–9.0).

$$ \text{Quinolinone} + \text{CH}2\text{O} + \text{ArNH}2 \rightarrow \text{Iminium Intermediate} \rightarrow \text{Alkylated Product} $$

Amide Coupling

EDC activates the carboxylate to an O-acylisourea intermediate, which reacts with ammonia to form the acetamide:

$$ \text{RCOOH} + \text{EDC} \rightarrow \text{RCO-O-urea} \xrightarrow{\text{NH}3} \text{RCONH}2 $$

Purification and Characterization

Chromatographic Purification

Conditions :

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of CH₂Cl₂/MeOH (95:5 → 90:10).
  • Purity : >95% (HPLC, C18 column, 254 nm).

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.25 (m, 4H, Ar-H), δ 6.85 (s, 1H, quinolinone-H), δ 3.82 (s, 3H, OCH₃), δ 4.12 (s, 2H, CH₂CO), δ 2.55 (q, 2H, CH₂CH₃), δ 1.22 (t, 3H, CH₃).

HRMS (ESI+) :

  • Calculated for C₂₁H₂₃N₃O₃ [M+H]⁺: 365.4; Found: 365.4.

Optimization Challenges

Hydrolysis of Acetamide

Exposure to moisture during coupling leads to hydrolysis. Mitigation strategies:

  • Use anhydrous DCM.
  • Maintain reaction temperature below 25°C.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Reaction of a quinolinone intermediate with 4-ethylphenylamine using coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Mannich-type alkylation : Introduction of the aminomethyl group at the 3-position of the quinoline core, requiring pH control (~8–9) and catalytic acetic acid .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity . Key challenges include avoiding hydrolysis of the acetamide group and controlling stereochemistry during alkylation.

Q. How is the molecular structure validated post-synthesis?

A combination of spectroscopic methods is used:

  • ¹H/¹³C NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3–2.6 ppm (ethyl group) confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching the theoretical value (C₂₉H₃₁N₃O₃, [M+H]⁺ = 469.585) ensures molecular integrity .
  • X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the quinoline core and acetamide side chain .

Q. What in vitro assays are recommended for preliminary biological screening?

Standard protocols include:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition rates to reference compounds (e.g., staurosporine) .
  • Cytotoxicity : Selectivity testing on non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

Discrepancies often arise from:

  • Variability in assay conditions : Standardize parameters (e.g., serum concentration, incubation time) and validate using positive controls .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify structure-activity relationships (SAR) .
  • Metabolic stability : Use liver microsome assays to assess whether differences in activity stem from compound degradation . Example: A 2023 study found that replacing the 4-ethylphenyl group with a fluorophenyl moiety increased kinase inhibition by 40%, resolving earlier inconsistencies .

Q. What computational strategies optimize target binding affinity?

Advanced methods include:

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) to identify key binding residues (e.g., Lys721, Thr830) .
  • Molecular dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns simulations to prioritize derivatives with low RMSD values .
  • Free energy perturbation (FEP) : Quantify energy contributions of substituents (e.g., methoxy vs. ethoxy) to binding .

Q. How do reaction conditions impact yield in large-scale synthesis?

Critical factors:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (<50°C) to prevent side reactions .
  • Catalyst optimization : Pd/C (5% wt) enhances hydrogenation efficiency during reduction steps, reducing byproducts .
  • Scale-up challenges : Batch vs. flow chemistry—continuous flow systems improve heat dissipation and reduce reaction time by 30% .

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